2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that have been widely studied for their diverse biological activities . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, and they are key components of many important biomolecules, including DNA and RNA.
Scientific Research Applications
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 , a protein involved in DNA repair damage. These compounds have been evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
F2437-0391
The term “F2437-0391” is associated with a couple of different contexts:
- It is a standard by ASTM for B7 studs, Grade 55 and 105 KSI Anchor Bolts and Grade 5 and Grade 8 SAE (automotive) cap screws . These are used in tension indicating fasteners for bolts, anchors, and studs .
- It is also a research project by BAuA on “Derivation of occupational exposure limits for airborne chemicals - Comparison of methods and protection levels” . This project analyzed the currently used methods to derive occupational exposure limits (OELs) and analogue values in the EU and at national level in Germany .
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide
This compound is a derivative of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid . However, specific scientific research applications for this compound could not be found.
Future Directions
Future research could focus on studying the biological activity of this compound, optimizing its synthesis process, and investigating its mechanism of action. Given the interest in pyrimidine derivatives for their potential biological activities, this compound could be a promising candidate for further study .
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-25(17-6-3-2-4-7-17)19(28)15-26-18-8-5-11-24-20(18)21(29)27(22(26)30)14-16-9-12-23-13-10-16/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVTYFBIXSYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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